molecular formula C21H23N3O5S B4734897 {5-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-2-FURYL}[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE

{5-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-2-FURYL}[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE

Cat. No.: B4734897
M. Wt: 429.5 g/mol
InChI Key: XEPPERXKBQIRRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{5-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-2-FURYL}[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE is a complex organic compound that features a combination of isoxazole, furan, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-2-FURYL}[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE typically involves multiple steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Attachment of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction.

    Formation of the Piperazine Moiety: The piperazine ring is often synthesized through a nucleophilic substitution reaction.

    Final Coupling: The final step involves coupling the isoxazole, furan, and piperazine moieties under specific reaction conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This often includes:

    Scaling up the reactions: Using larger reactors and optimizing reaction conditions to handle bulk quantities.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the isoxazole and furan rings.

    Reduction: Reduction reactions can target the sulfonyl group in the piperazine moiety.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and bases (sodium hydroxide) are commonly employed.

Major Products

    Oxidation: Products may include oxidized derivatives of the isoxazole and furan rings.

    Reduction: Reduced forms of the sulfonyl group, such as sulfinyl or sulfhydryl derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

    Receptor Binding: It may interact with specific receptors in biological systems, influencing cellular processes.

Medicine

    Drug Development: The compound is explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Diagnostics: It can be used in diagnostic assays to detect specific biomolecules.

Industry

    Material Science: The compound’s unique properties make it suitable for use in the development of new materials with specific functionalities.

    Agriculture: It may be used in the formulation of agrochemicals for pest control.

Mechanism of Action

The mechanism of action of {5-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-2-FURYL}[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It may also bind to receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • {5-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-2-FURYL}[4-(METHYLSULFONYL)PIPERAZINO]METHANONE
  • {5-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-2-FURYL}[4-(ETHYLSULFONYL)PIPERAZINO]METHANONE

Uniqueness

  • Structural Features : The presence of both isoxazole and furan rings in conjunction with the phenylsulfonyl piperazine moiety makes it unique.
  • Biological Activity : Its specific interactions with enzymes and receptors differentiate it from similar compounds, potentially leading to unique therapeutic effects.

Properties

IUPAC Name

[4-(benzenesulfonyl)piperazin-1-yl]-[5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]furan-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5S/c1-15-19(16(2)29-22-15)14-17-8-9-20(28-17)21(25)23-10-12-24(13-11-23)30(26,27)18-6-4-3-5-7-18/h3-9H,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEPPERXKBQIRRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC2=CC=C(O2)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{5-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-2-FURYL}[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE
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{5-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-2-FURYL}[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE
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{5-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-2-FURYL}[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE
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{5-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-2-FURYL}[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE
Reactant of Route 5
Reactant of Route 5
{5-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-2-FURYL}[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE
Reactant of Route 6
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{5-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-2-FURYL}[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE

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